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Compound of Interest

1-Methyl-1H-imidazole-2-
Compound Name:
carbaldehyde

Cat. No.: B082426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
1-Methyl-1H-imidazole-2-carbaldehyde (CsHsN20, Molecular Weight: 110.11 g/mol ). The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with illustrative experimental protocols for acquiring such
spectra. This guide is intended to serve as a valuable resource for researchers in medicinal
chemistry, organic synthesis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 3C NMR spectral data for 1-Methyl-1H-imidazole-2-
carbaldehyde.

1H NMR Data

Table 1: *H NMR Chemical Shifts and Coupling Constants for 1-Methyl-1H-imidazole-2-
carbaldehyde
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
9.63 Singlet 1H Aldehyde (CHO)
7.27 Singlet 1H Imidazole H-5
7.01 Singlet 1H Imidazole H-4
3.88 Singlet 3H Methyl (N-CHs3)

Note: Data is typically acquired in a deuterated solvent such as CDCIs or DMSO-ds. Chemical
shifts may vary slightly depending on the solvent and concentration.

13C NMR Data

Table 2: 13C NMR Chemical Shifts for 1-Methyl-1H-imidazole-2-carbaldehyde

Chemical Shift (8) ppm Assighment
181.3 Aldehyde (C=0)
143.9 Imidazole C-2
130.9 Imidazole C-5
1225 Imidazole C-4
345 Methyl (N-CHs)

Note: Data is typically acquired in a deuterated solvent such as CDCIs or DMSO-ds. Chemical
shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring NMR spectra of a small organic
molecule like 1-Methyl-1H-imidazole-2-carbaldehyde.

Sample Preparation:
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» Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated
solvent (e.g., CDCls, DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

» Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (lllustrative):
e Spectrometer: 400 MHz NMR Spectrometer
e 'HNMR:
o Pulse Program: Standard single-pulse experiment (e.g., zg30)
o Number of Scans: 16-64
o Relaxation Delay: 1-5 seconds
o Acquisition Time: 2-4 seconds
e 13C NMR:
o Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
o Number of Scans: 1024-4096 (due to the low natural abundance of 13C)
o Relaxation Delay: 2-5 seconds
o Acquisition Time: 1-2 seconds
Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase correct the spectrum.

» Calibrate the chemical shift scale using the internal standard (TMS at O ppm).
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¢ Integrate the peaks in the *H NMR spectrum.

+ Assign the peaks based on chemical shifts, coupling patterns, and integration values.
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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the
functional groups present.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for 1-Methyl-1H-imidazole-2-carbaldehyde

Wavenumber (cm~—?) Intensity Assignment

C-H stretch (aromatic

~3100-3000 Medium
imidazole ring)
) C-H stretch (methyl and
~2950-2850 Medium
aldehyde)
~1680 Strong C=0 stretch (aldehyde)
. C=C and C=N stretching
~1600-1450 Medium o )
(imidazole ring)
~1400-1300 Medium C-H bending (methyl)

Note: The provided data is based on the gas-phase spectrum from the NIST/EPA Gas-Phase
Infrared Database.[1] Peak positions and intensities can vary depending on the sampling
method (e.g., KBr pellet, thin film).

Experimental Protocol for IR Spectroscopy

A common method for analyzing solid organic compounds is Attenuated Total Reflectance
(ATR)-FTIR.

Instrument Parameters (lllustrative):
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Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Crystal: Diamond or Germanium.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

Procedure:

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid sample directly onto the ATR crystal.

e Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

e Acquire the sample spectrum.

e The instrument's software will automatically subtract the background spectrum from the
sample spectrum.

o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.
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FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It is used to determine the molecular weight and
elemental composition of a compound, as well as to elucidate its structure by analyzing its
fragmentation patterns.

Mass Spectral Data

The following data was obtained using Electron lonization (El) Mass Spectrometry.

Table 4: Key Mass Spectral Data for 1-Methyl-1H-imidazole-2-carbaldehyde

Assignment /

m/z Relative Intensity (%) .
Interpretation
110 ~100 Molecular lon [M]*
82 ~80 Loss of CO ([M-28]%)
81 ~70 Loss of CHO ([M-29]%)
Fragmentation of the imidazole
54 ~60 .
ring
Further fragmentation, possibly
42 ~50 [CH3-N=CH]"* or related

species

Note: The fragmentation pattern can provide valuable information about the molecule's
structure. The most intense peak is referred to as the base peak.

Experimental Protocol for Mass Spectrometry

The following describes a general procedure for obtaining an EI mass spectrum.
Instrument Parameters (lllustrative):

e Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion
probe system.

 lonization Method: Electron lonization (El).
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« lonization Energy: 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
e Mass Range: 40-400 amul.

Procedure (using a direct insertion probe):

Load a small amount of the sample into a capillary tube.
« Insert the probe into the ion source of the mass spectrometer.
o Gradually heat the probe to volatilize the sample into the ion source.

e The vaporized molecules are bombarded with a beam of electrons, causing ionization and
fragmentation.

e The resulting ions are accelerated and separated by the mass analyzer according to their
m/z ratio.

e The detector records the abundance of each ion.
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Mass Spectrometry Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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